4-fluoro-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2S/c1-10-4-9-13(22-3)14-15(10)23-17(20(14)2)19-16(21)11-5-7-12(18)8-6-11/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSOFFHWZIFLKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)C3=CC=C(C=C3)F)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Fluorine and Methoxy Groups: The fluorine atom and methoxy group can be introduced through electrophilic aromatic substitution reactions using appropriate fluorinating and methoxylating agents.
Amidation Reaction: The final step involves the reaction of the benzothiazole derivative with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Additionally, the use of catalysts and solvents that are environmentally benign and cost-effective is preferred to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
4-fluoro-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide: shares structural similarities with other benzothiazole derivatives, such as:
Uniqueness
The presence of the fluorine atom and methoxy group in this compound imparts unique chemical properties, such as increased lipophilicity and enhanced binding affinity to molecular targets, distinguishing it from other similar compounds.
Biological Activity
4-Fluoro-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic compound that belongs to the class of benzothiazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a fluorine atom and a methoxy group that may influence its biological activity by altering its interaction with biological targets.
The biological activity of benzothiazole derivatives often involves the following mechanisms:
- Enzyme Inhibition : Many benzothiazole compounds act as inhibitors of various enzymes. For instance, they can inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression by regulating gene expression.
- Receptor Modulation : These compounds may also interact with cell surface receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
- Antimicrobial Activity : The presence of specific functional groups enhances the ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Biological Activity Data
The following table summarizes key findings from the research conducted on this compound and related compounds:
Case Studies
- Antitumor Efficacy : In vitro studies demonstrated that 4-fluoro-N-benzamide derivatives exhibit significant antitumor activity against HepG2 cells with an IC50 value of 1.30 μM. This was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
- HDAC Inhibition : A related study indicated that fluorinated benzamide derivatives showed selective inhibition against HDAC3 with an IC50 value of 95.48 nM. This suggests potential for developing isoform-selective HDAC inhibitors .
- Antimicrobial Potential : Research into similar benzothiazole derivatives has shown notable antimicrobial properties against various pathogens. While specific data for the compound is limited, structural analogs have demonstrated efficacy against bacteria and fungi .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-fluoro-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide?
- Methodology : The synthesis typically involves multi-step reactions starting with intermediate preparation. For example, condensation of substituted benzamides with heterocyclic precursors under reflux in ethanol, catalyzed by glacial acetic acid, yields the target compound. Key steps include optimizing reaction time (e.g., 4–6 hours) and using chromatographic purification (e.g., silica gel) to isolate the product .
- Critical Parameters : Control of temperature, stoichiometric ratios, and solvent polarity is essential to avoid side products like hydrolyzed derivatives or undesired stereoisomers.
Q. How is the compound characterized structurally and spectroscopically?
- Techniques :
- X-ray Crystallography : Single-crystal diffraction data refined via SHELXL (SHELX suite) resolves the Z-configuration of the benzothiazole ring and confirms dihedral angles between aromatic planes .
- Spectroscopy :
- 1H/13C NMR : Assign methoxy (-OCH3) and fluoro-substituent peaks using deuterated solvents (e.g., DMSO-d6) and DEPT-135 for carbon typing .
- IR Spectroscopy : Identify C=O (amide I band ~1650 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches .
Q. What biological activities have been explored for this compound?
- Findings : Preliminary studies on analogous benzothiazole derivatives show antimicrobial and enzyme-inhibitory properties. For example, thieno[2,3-d]pyrimidin-2-yl analogs exhibit anti-bacterial activity against Staphylococcus aureus (MIC ~8 µg/mL) via membrane disruption .
- Assays : Use microbroth dilution for antimicrobial testing and fluorescence-based assays (e.g., spectrofluorometry) to quantify binding to target enzymes .
Advanced Research Questions
Q. How can crystallographic disorder in the benzothiazole ring be resolved during refinement?
- Approach : In SHELXL, apply PART and SUMP instructions to model disorder over two sites. Use ISOR and DELU restraints to stabilize anisotropic displacement parameters (ADPs). Validate with R1 convergence (<5%) and check residual electron density maps for unmodeled features .
- Case Study : A related compound, 4-fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide, showed 10% disorder in the thienyl ring, resolved using partial occupancy refinement .
Q. How should contradictions in fluorescence intensity data under varying pH be addressed?
- Analysis :
- pH-Dependent Quenching : At acidic pH (≤5), protonation of the benzamide nitrogen reduces fluorescence intensity by 40% due to electron-withdrawing effects. Use buffer systems (e.g., phosphate) to stabilize pH during spectrofluorometry .
- Control Experiments : Compare with non-fluorinated analogs to isolate electronic effects. Validate using time-resolved fluorescence to distinguish static vs. dynamic quenching .
Q. What computational strategies predict hydrogen-bonding interactions in crystal packing?
- Graph Set Analysis : Apply Etter’s rules to classify motifs (e.g., D(2) chains for N–H···O bonds). Use Mercury (CCDC) to visualize interactions and calculate geometric parameters (distance/angle tolerances: ±0.1 Å, ±5°) .
- Case Study : The oxidovanadium(V) complex of a related benzohydrazide showed a R22(8) motif via N–H···O and O–H···F interactions, stabilizing its 3D lattice .
Methodological Tables
Table 1 : Key Crystallographic Data for Structural Validation
| Parameter | Value | Source |
|---|---|---|
| Space Group | P21/c | |
| R1 (I > 2σ(I)) | 0.034 | |
| C–C Bond Length Accuracy | ±0.003 Å | |
| Disorder Refinement | PART/SUMP in SHELXL |
Table 2 : Spectroscopic Benchmarks for Characterization
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| 1H NMR (DMSO) | δ 3.85 (s, OCH3), δ 7.45 (d, J = 8.5 Hz, Ar–F) | |
| IR (KBr) | 1652 cm⁻¹ (amide C=O) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
